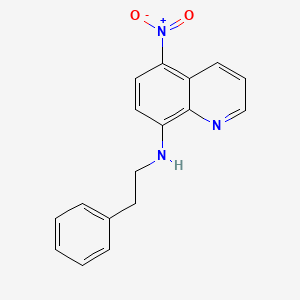
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it has also gained attention for its performance-enhancing effects in athletes and bodybuilders.
Mecanismo De Acción
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine acts as a selective agonist of PPARδ, a nuclear receptor that regulates gene expression in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ by N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine leads to increased expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. This results in improved metabolic function and increased endurance performance.
Biochemical and Physiological Effects:
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine has been shown to have several biochemical and physiological effects in animal models. It increases fatty acid oxidation in skeletal muscle and liver, leading to improved insulin sensitivity and reduced inflammation. It also increases mitochondrial biogenesis and oxidative metabolism in skeletal muscle, resulting in increased endurance performance. However, some studies have reported adverse effects on liver function and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate gene expression in various tissues, and its potential therapeutic applications in metabolic and cardiovascular diseases. However, there are also limitations to its use, including the need for careful dosing and monitoring due to potential adverse effects, the lack of long-term safety data in humans, and the potential for misuse in performance-enhancing contexts.
Direcciones Futuras
There are several future directions for research on N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine. One area of focus is the safety and efficacy of N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine in humans, particularly in the context of metabolic and cardiovascular diseases. Another area of interest is the potential for N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine to enhance endurance performance in athletes and military personnel, and the ethical implications of its use in these contexts. Additionally, further research is needed to elucidate the molecular mechanisms underlying the adverse effects of N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine on liver function and tumor growth, and to develop strategies to mitigate these effects.
Métodos De Síntesis
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine can be synthesized through a multistep process starting from commercially available chemicals. The synthesis involves the coupling of a butylamine with a 3,5-dimethylphenol, followed by a series of reactions to introduce a pentanamine group and a phenoxy group. The final product is purified through chromatography and characterized by spectroscopic methods.
Aplicaciones Científicas De Investigación
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. In addition, N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine has been investigated for its effects on endurance performance, as it has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism in skeletal muscle. However, further research is needed to determine the safety and efficacy of N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine in humans.
Propiedades
IUPAC Name |
N-butyl-5-(3,5-dimethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-5-9-18-10-7-6-8-11-19-17-13-15(2)12-16(3)14-17/h12-14,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCCFGBWYNBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

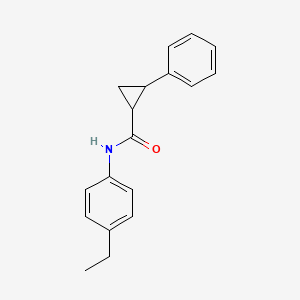
![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)
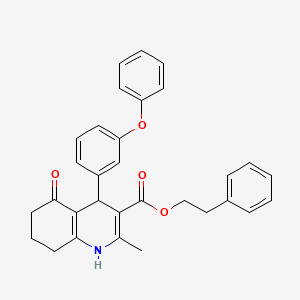

![1-chloro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B4958622.png)

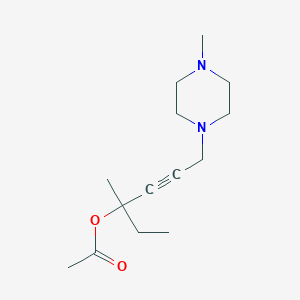
![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)
![benzyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4958638.png)
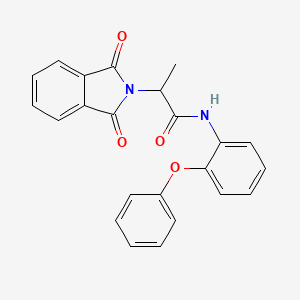
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)
